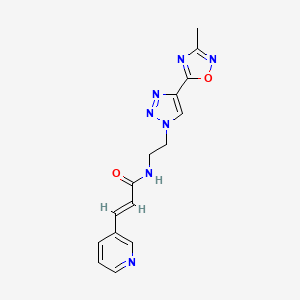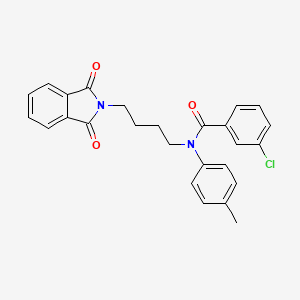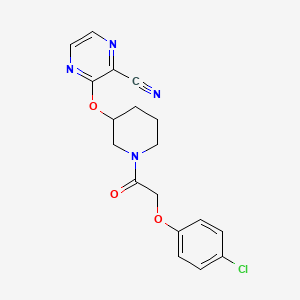
4-Amino-1-(4-methylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-1-(4-methylphenyl)pyrrolidin-2-one” is a compound that features a pyrrolidin-2-one ring, which is a five-membered lactam (a cyclic amide) with a nitrogen atom and a ketone functional group . This structure is a common feature in many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with donor–acceptor cyclopropanes . The reaction conditions and the specific precursors used can vary depending on the desired product .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidin-2-one ring attached to a 4-methylphenyl group . The presence of the pyrrolidin-2-one ring introduces a stereogenic center, which means the compound can exist as different stereoisomers .Chemical Reactions Analysis
The pyrrolidin-2-one ring in “this compound” can participate in various chemical reactions. For instance, it can undergo ring-opening reactions in the presence of amines . The resulting products can then be further functionalized to yield a variety of derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the presence of the pyrrolidin-2-one ring could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one is part of a class of compounds that have been studied for their unique structural and synthetic properties. For instance, the facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones showcases these compounds' potential in creating dipeptide analogues with an extended conformation, highlighting their relevance in peptide chemistry and drug design (Hosseini et al., 2006). Additionally, the creation of melanoidin-like Maillard polymers from 2-deoxypentoses reveals the chemical reactivity and potential applications of these compounds in understanding the Maillard reaction, a key process in food science and biochemistry (Tressl et al., 1998).
Polymer Science and Material Chemistry Research into the synthesis of high transparent polyimides containing pyridine and biphenyl units highlights the applications of related pyrrolidin-2-one derivatives in creating new materials with desirable thermal, mechanical, and optical properties (Guan et al., 2015). This opens up possibilities for these compounds in high-performance polymers and advanced material sciences.
Biochemical Studies and Drug Discovery Compounds structurally similar to this compound have been investigated for their biochemical properties and therapeutic potential. For example, studies on the inhibition of histone deacetylase (HDAC) reveal the medicinal chemistry applications of these compounds in developing novel therapeutics for cancer and other diseases (Zhou et al., 2008). Additionally, the study of phosphorus dendrimers with various amine terminal groups, including pyrrolidine, showcases the potential for these compounds in gene delivery and transfection experiments, indicating their value in gene therapy and molecular biology research (Padié et al., 2009).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine derivatives, including pyrrolidine-2-one, are characterized by target selectivity . The specific targets of these compounds often depend on their chemical structure and the presence of functional groups .
Mode of Action
It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors and the spatial orientation of substituents, which can lead to different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have diverse pharmacological effects , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Pyrrolidine derivatives are known to have diverse biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
4-amino-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-2-4-10(5-3-8)13-7-9(12)6-11(13)14/h2-5,9H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFDJEKZICKYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2752851.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2752852.png)

![methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate](/img/structure/B2752856.png)
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2752857.png)
![[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B2752858.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2752860.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2752862.png)

![5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2752866.png)


![[4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2752871.png)